molecular formula C8H4F3N5O2 B1461921 5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole CAS No. 1192263-88-9

5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole

Cat. No.: B1461921
CAS No.: 1192263-88-9
M. Wt: 259.14 g/mol
InChI Key: UIXCEXLZCOXUSZ-UHFFFAOYSA-N
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Description

5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C8H4F3N5O2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

In the pharmaceutical industry, tetrazoles are often used as bioisosteres for carboxylic acid groups. They can mimic the function of these groups and interact with biological targets in a similar manner. This makes them useful in drug design and development .

The trifluoromethyl group in the compound could potentially increase its lipophilicity, which might enhance its ability to cross cell membranes and improve its bioavailability. The specific effects would depend on the overall structure of the compound and its target .

The nitro group in the compound is a strong electron-withdrawing group. This could potentially affect the compound’s reactivity and its interactions with its biological targets .

Properties

IUPAC Name

5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N5O2/c9-8(10,11)5-3-4(7-12-14-15-13-7)1-2-6(5)16(17)18/h1-3H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXCEXLZCOXUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226965
Record name 5-[4-Nitro-3-(trifluoromethyl)phenyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192263-88-9
Record name 5-[4-Nitro-3-(trifluoromethyl)phenyl]-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192263-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-Nitro-3-(trifluoromethyl)phenyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 2
5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 3
5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 4
5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 5
5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 6
5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole

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